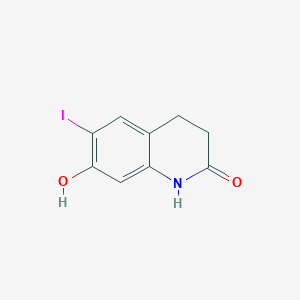

7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one

Description

7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one is a halogenated tetrahydroquinoline derivative with a molecular formula of C₉H₈INO₂ and a molecular weight of 289.07 g/mol (). The compound features a hydroxyl group at position 7 and an iodine substituent at position 6 on the tetrahydroquinolin-2-one scaffold. This structural motif is significant in medicinal chemistry, where halogenation often enhances binding affinity, metabolic stability, or lipophilicity. The iodine atom, in particular, introduces steric bulk and polarizability, which can influence intermolecular interactions in biological systems or crystallographic packing ().

Properties

IUPAC Name |

7-hydroxy-6-iodo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12/h3-4,12H,1-2H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMRQRQRIDHQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Doebner-Miller Reaction

The Doebner-Miller reaction involves the condensation of aniline with aldehydes and acetic anhydride to form quinolines. This method could potentially be adapted for the synthesis of quinoline derivatives with specific substitutions.

Conrad-Limpach Reaction

The Conrad-Limpach reaction is another method for synthesizing quinolines, involving the reaction of aniline with β-keto esters. This method could be useful for preparing quinoline derivatives with various functional groups.

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroquinoline involves the nitration of tetrahydroquinoline, followed by hydrolysis of the nitro group to form the hydroxy derivative. This method could be adapted for the introduction of other functional groups.

Preparation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one involves reactions with potassium carbonate and 1,4-dibromobutane to introduce specific functional groups. This approach demonstrates how quinoline derivatives can be modified with various substituents.

Challenges and Considerations

- Regioselectivity : Achieving the desired regioselectivity for the introduction of the iodo and hydroxy groups can be challenging.

- Stability of Intermediates : The stability of intermediates during the synthesis process is crucial to avoid unwanted side reactions.

- Purification : The purification of the final product may require careful chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The iodine atom can be reduced to a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of 7-oxo-6-iodo-1,2,3,4-tetrahydroquinolin-2-one.

Reduction: Formation of 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

7-Fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

- Molecular Formula: C₉H₈FNO₂

- Molecular Weight : 181.17 g/mol ().

- Key Differences: Replacing iodine with fluorine reduces molecular weight and steric bulk. This compound’s SMILES notation (C1CC(=O)NC2=CC(=C(C=C21)O)F) highlights its electronic configuration, which may favor interactions with enzymes or receptors requiring precise steric alignment ().

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

- Molecular Formula: C₁₂H₁₄BrNO₂

- Molecular Weight : 284.15 g/mol ().

- Key Differences : Bromine, while less polarizable than iodine, still provides moderate steric hindrance. The ethoxy group at position 7 and methyl group at position 1 introduce additional hydrophobicity, which could alter pharmacokinetic properties compared to the hydroxyl-iodo analog ().

Functional Group Variants

6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

- Molecular Formula : C₉H₉FN₂O

- Molecular Weight : 180.18 g/mol ().

- Key Differences: The amino group at position 6 enhances nucleophilicity, making this compound a versatile intermediate for coupling reactions (e.g., amidation, Schiff base formation).

7-Hydroxy-3,4-dihydro-1H-quinolin-2-one (Base Structure)

- Molecular Formula: C₉H₉NO₂

- Molecular Weight : 163.17 g/mol ().

- Key Differences: The absence of iodine and the fully saturated tetrahydroquinoline ring simplify the structure. This compound’s melting point (233–237°C) reflects strong intermolecular hydrogen bonding, which may diminish in the iodo derivative due to steric disruption ().

Structural Analogues with Modified Rings

2-Methyl-3-Iodo-4-Ethoxy-5,6,7,8-Tetrahydroquinoline

- Synthesis: Prepared via iodination of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one using iodine in a saturated KI solution ().

Comparative Data Table

Biological Activity

7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one (C9H8N2O2I) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline structure with a hydroxyl group and an iodine atom at specific positions, which contribute to its reactivity and biological properties. The presence of both the hydroxyl and iodine groups enhances its ability to interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant agent, which may help in mitigating oxidative stress-related diseases.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity against various cell lines. For instance, it has been evaluated for its effects on human cancer cell lines such as HepG2 (liver hepatocellular carcinoma) and MCF7 (breast adenocarcinoma), demonstrating notable cytotoxic effects.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes such as quinone reductase 2 (QR2), which plays a role in cellular detoxification processes. Inhibitors of QR2 can have implications in cancer therapy by inducing apoptosis in tumor cells.

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods emphasize the importance of selective functionalization:

- Condensation Reactions : Utilizing diprotected 1,3,4,6-tetraaminobenzene derivatives with suitable reagents to achieve the desired tetrahydroquinoline framework.

- Iodination Techniques : Specific iodination reactions are employed to introduce the iodine atom at the sixth position of the quinoline ring.

- Functionalization : The incorporation of hydroxyl groups is typically achieved through hydrolysis or oxidation processes during synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Potential to reduce oxidative stress | |

| Anticancer | Cytotoxic effects on HepG2 and MCF7 cell lines | |

| Enzyme Inhibition | Inhibits QR2 activity |

Recent Research Highlights

- Anticancer Research : A study published in Pharmaceuticals evaluated the antiproliferative activity of various derivatives of tetrahydroquinoline compounds against human cancer cell lines. The results indicated that this compound exhibited promising activity with IC50 values comparable to known anticancer agents .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with QR2 by forming hydrogen bonds with key residues in the active site. This interaction is crucial for understanding its potential therapeutic applications .

- Comparative Analysis : A comparative study highlighted how structural variations among similar compounds influence their biological activities. The presence of both hydroxyl and iodine groups in this compound enhances its bioactivity compared to analogs lacking these functional groups .

Q & A

Q. What are the optimal synthetic routes for introducing iodine at the 6-position of 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one?

Methodological Answer: Iodination strategies for tetrahydroquinolinones often involve electrophilic substitution or metal-catalyzed coupling. For example, nitro precursors (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) can be reduced to amines (using Pd/C and H₂, yielding ~73% as in compound 24 ), followed by diazotization and iodination. Alternative routes may use direct iodination via iodine monochloride (ICl) in acidic media. Reaction optimization should prioritize temperature control (e.g., room temperature for stability) and solvent selection (ethanol or THF) to avoid side reactions. Post-synthesis, Biotage flash chromatography with gradients of MeOH/CH₂Cl₂ is effective for purification .

Q. How can researchers confirm the regioselective introduction of iodine at the 6-position?

Methodological Answer: Regioselectivity is validated using ¹H NMR and ESI-MS . For instance, compound 24 (6-amino derivative) shows aromatic proton signals at δ 6.48–6.41 ppm, confirming substitution at the 6-position . ESI-MS data (e.g., m/z 260.2 [M+1]) corroborate molecular weight. X-ray crystallography (as applied to related compounds in ) provides definitive structural proof but requires high-purity crystals.

Q. What purification techniques are recommended for iodinated tetrahydroquinolinones?

Methodological Answer:

- Flash chromatography : Effective for intermediates (e.g., using 10% MeOH/CH₂Cl₂ for compound 28 ).

- Recrystallization : Suitable for final products, leveraging solubility differences in ethanol or ethyl acetate.

- Salt formation : Converting free bases to dihydrochlorides (e.g., using 1M HCl) improves crystallinity and purity (>95% HPLC) .

Advanced Research Questions

Q. How does the iodine substituent influence bioactivity in enzyme inhibition assays?

Methodological Answer: The iodine atom’s electron-withdrawing effects can enhance binding to enzyme active sites. For example, in NOS inhibition assays (iNOS, eNOS, nNOS), iodinated derivatives may show improved IC₅₀ values compared to non-halogenated analogs. Assays involve recombinant enzymes expressed in Sf9 cells, with activity measured via radioactive citrulline formation . Structural modifications (e.g., adding thiophene carboximidamide groups, as in compound 26 ) can further modulate selectivity.

Q. How can conflicting yield data in iodinated tetrahydroquinolinone synthesis be resolved?

Methodological Answer: Yield discrepancies (e.g., 72.9% for compound 24 vs. 6% for compound 30 ) often stem from steric hindrance or side reactions. Mitigation strategies include:

- Optimizing reaction time : Prolonged hydrogenation (48+ hours) for nitro reductions .

- Protecting groups : Temporarily blocking reactive sites (e.g., hydroxyl or amine) during iodination.

- Catalyst screening : Testing alternatives to Pd/C (e.g., PtO₂) for hydrogenation efficiency .

Q. What strategies address solubility challenges during biological testing?

Methodological Answer:

Q. How do crystal structures of related compounds inform iodinated derivative design?

Methodological Answer: X-ray data (e.g., 7-hydroxy-3,4-dihydroquinolin-2-one dihydrate ) reveal hydrogen-bonding networks (O-H∙∙∙O and N-H∙∙∙O) critical for stability. For iodinated analogs, steric maps from crystallography guide modifications to avoid clashes in enzyme binding pockets. Computational docking (e.g., using AutoDock Vina) can predict binding modes pre-synthesis.

Q. What advanced analytical techniques validate synthetic intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.